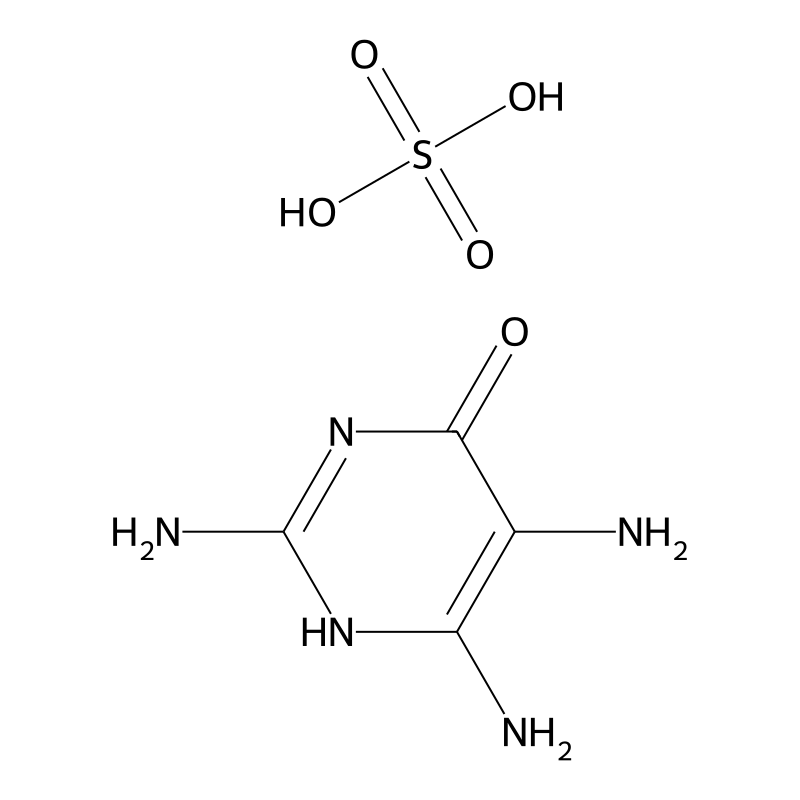

6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

The presence of the hydroxy and amine groups in the molecule suggests it might possess antioxidant properties. Some studies on the parent compound, 6-Hydroxy-2,4,5-triaminopyrimidine, have shown antioxidant activity similar to tetrahydrofuran (THF) [Source: Santa Cruz Biotechnology ()]. Further research is needed to determine the specific antioxidant capacity and potential applications of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate.

Chromophore Potential

PubChem identifies 6-Hydroxy-2,4,5-triaminopyrimidine as a chromophore [Source: PubChem, National Institutes of Health ()]. Chromophores are molecules that absorb light at specific wavelengths. This property could be useful in various scientific research applications, such as developing fluorescent probes or studying light-based reactions.

Organic Synthesis

The molecule's structure suggests potential applications in organic synthesis. The amine and hydroxy groups could participate in various chemical reactions, making it a possible building block for more complex molecules or a reactant in specific synthetic processes. However, more research is required to understand its reactivity and synthetic utility.

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is a chemical compound with the empirical formula C₄H₇N₅O₄S and a molecular weight of approximately 221.19 g/mol. This compound is characterized by a pyrimidine ring structure that features three amino groups and a hydroxyl group, making it an important derivative in various biochemical applications. The sulfate salt form enhances its solubility in water, which is beneficial for laboratory use and biological studies .

HPT itself doesn't have a known biological mechanism of action. However, its significance lies in its ability to be converted into purines, which are essential for various biological functions. Guanine, derived from HPT, is a vital component of nucleic acids and plays a crucial role in protein synthesis and cell division [].

- Enzymatic pathways may also facilitate the synthesis of this compound using specific microorganisms or plant extracts that naturally produce similar structures.

This compound exhibits notable biological activities, particularly in the realm of pharmacology. It has been studied for its potential effects on:

- Antimicrobial Activity: Some studies suggest that 6-Hydroxy-2,4,5-triaminopyrimidine sulfate may possess antibacterial properties.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.

- Cell Proliferation: Research indicates potential effects on cell growth and differentiation, which could be relevant in cancer research.

The compound's biological profile highlights its utility in pharmacological studies .

6-Hydroxy-2,4,5-triaminopyrimidine sulfate finds applications in several fields:

- Pharmaceutical Development: Its potential antimicrobial and enzyme-inhibiting properties make it a candidate for drug formulation.

- Biochemical Research: Used as a biochemical reagent in proteomics and metabolic studies.

- Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide due to its biological activity against certain pathogens .

Interaction studies involving 6-Hydroxy-2,4,5-triaminopyrimidine sulfate have focused on:

- Protein Binding: Understanding how this compound interacts with various proteins can provide insights into its mechanism of action.

- Metabolic Pathways: Investigating its role in metabolic pathways helps elucidate its biological effects and potential therapeutic uses.

- Synergistic Effects: Studies have explored how this compound interacts with other drugs or compounds to enhance efficacy or reduce toxicity .

Several compounds share structural similarities with 6-Hydroxy-2,4,5-triaminopyrimidine sulfate. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-4-hydroxy-6-methylpyrimidine | Contains methyl group | Known for its role in folate metabolism |

| 2-Amino-4-(hydroxymethyl)-pyrimidine | Hydroxymethyl group present | Exhibits different enzyme inhibition |

| 6-Amino-2-hydroxypyrimidine | Lacks additional amino groups | Primarily studied for antiviral activity |

Uniqueness of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate:

This compound is unique due to its specific arrangement of three amino groups and one hydroxyl group on the pyrimidine ring. These functional groups contribute to its distinctive biochemical properties and potential applications in pharmacology compared to other similar compounds .

Wikipedia

2,4,5-Triamino-6-hydroxypyrimidine sulfate